![molecular formula C18H21N5O3 B2853832 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide CAS No. 1110974-57-6](/img/structure/B2853832.png)
3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide is a complex heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo and pyrazine rings in its structure makes it a unique molecule with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 3-hydrazinopyrazin-2-ones, which are then cyclized to form the triazolopyrazine core. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its potential application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines.
Scientific Research Applications
Chemistry
In chemistry, 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, this compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it valuable for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it has been shown to inhibit c-Met kinase, a target involved in cancer cell proliferation and survival . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds also contain the triazolopyrazine core and exhibit diverse pharmacological properties.
Uniqueness
What sets 3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide apart is its specific substitution pattern and the presence of the methoxyphenyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-[7-(4-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-10-19-16(24)9-8-15-20-21-17-18(25)22(11-12-23(15)17)13-4-6-14(26-2)7-5-13/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITZFUDDCICYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
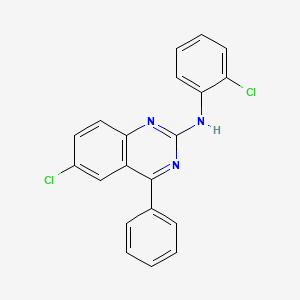
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2853751.png)

![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid](/img/structure/B2853753.png)
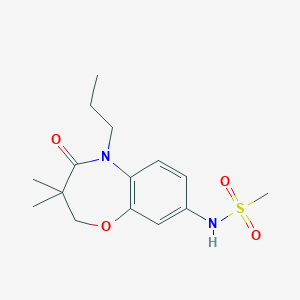
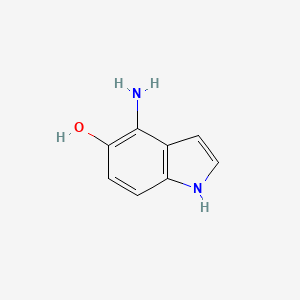
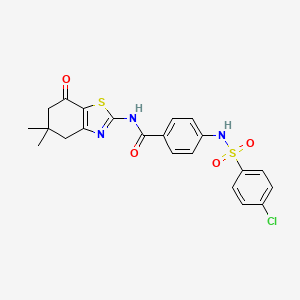
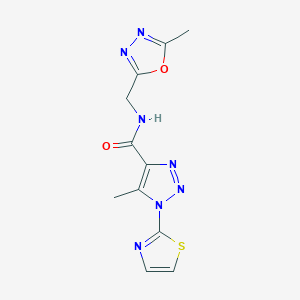
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2853765.png)
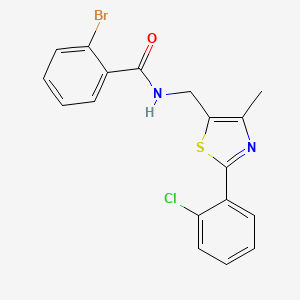
![N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide](/img/structure/B2853768.png)

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)
